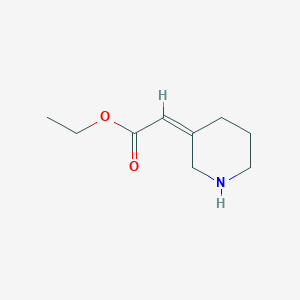

Ethyl 2-(piperidin-3-ylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(piperidin-3-ylidene)acetate compounds are synthesized through various chemical reactions, offering insights into their molecular structure, chemical, and physical properties. These compounds are analyzed using techniques like NMR, mass spectrometry, and X-ray diffraction, contributing to our understanding of their characteristics and potential applications in materials science and pharmacology.

Synthesis Analysis

Synthesis of ethyl 2-(piperidin-3-ylidene)acetate derivatives often involves Knoevenagel condensation reactions, utilizing aldehydes and ethyl acetoacetate in the presence of piperidine and acids under reflux conditions. These processes yield compounds with Z conformation about the C=C double bond, which are then characterized by spectral studies (Kariyappa et al., 2016; Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl 2-(piperidin-3-ylidene)acetate derivatives is determined through X-ray diffraction, revealing their crystalline forms and conformation. These structures adopt a Z conformation, with crystal packing influenced by various intermolecular interactions (Boukhedena et al., 2018).

Chemical Reactions and Properties

Ethyl 2-(piperidin-3-ylidene)acetate compounds engage in a variety of chemical reactions, including further Knoevenagel condensations and interactions with different reagents, leading to diverse derivatives. These reactions are pivotal for exploring the compounds' reactivity and potential for further chemical modifications (Zhu et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are investigated through various analytical techniques. Understanding these properties is crucial for determining their stability, storage conditions, and potential applications in different fields (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

Ethyl 2-(piperidin-3-ylidene)acetate derivatives exhibit a range of chemical properties, including fluorescence and antimicrobial activities. These properties are evaluated through in vitro tests, contributing to the compounds' potential in pharmacology and materials science (Gurevich et al., 2020).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Form I of Desloratadine Synthesis : Ethyl acetate was used in the crystallization of desloratadine, showcasing its role in forming specific crystalline forms of pharmaceutical compounds without strong hydrogen bonds, despite the presence of good hydrogen-bond donor groups (Bhatt & Desiraju, 2006).

Stereoselective Synthesis : A study demonstrated the stereoselective synthesis of 2H-isoindolin-1,3-ylidenes from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine, highlighting a novel method for accessing a variety of highly functionalized compounds (Prasad et al., 2021).

Crystal Structures : Research into the crystal structures of certain piperidin-4-ylidene derivatives has provided insight into the molecular configurations and potential reactivity of these compounds (Raghuvarman et al., 2014).

Applications in Organic Synthesis

Antimicrobial Compound Synthesis : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation, utilizing piperidine as a catalyst, to produce compounds with potential antimicrobial activity (Kariyappa et al., 2016).

Anti-Aggregation Activity : A study described the synthesis of acetate salts containing thietanyl and dioxothietanyl rings with anti-aggregation activity, demonstrating the chemical versatility of ethyl-based compounds in therapeutic applications (Gurevich et al., 2020).

Scalable Synthesis : A scalable synthesis approach for ethyl (R)-piperidine-3-acetate from 3-pyridylacetic acid showcases the industrial applicability of such compounds in producing enantiomerically pure substances (Zhu et al., 2012).

Advances in Heterocyclic Chemistry

Heterocyclic Precursors : Research into cyclic sulfamidates as precursors to alkylidene pyrrolidines and piperidines highlights the role of ethyl acetoacetate in generating beta-amino acid derivatives, important in medicinal chemistry (Bower et al., 2007).

Fluorescence Applications

Optical Properties : The synthesis of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives illustrated their solid-state fluorescence, indicating potential applications in optical materials and sensors (Chunikhin & Ershov, 2021).

Propriétés

IUPAC Name |

ethyl (2E)-2-piperidin-3-ylideneacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYRQDPJLVARKM-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720997 |

Source

|

| Record name | Ethyl (2E)-(piperidin-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(piperidin-3-ylidene)acetate | |

CAS RN |

1358679-89-6 |

Source

|

| Record name | Ethyl (2E)-(piperidin-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)